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5-Dehydroxymethylmildiomycin - 78162-87-5

5-Dehydroxymethylmildiomycin

Catalog Number: EVT-15534666
CAS Number: 78162-87-5
Molecular Formula: C18H28N8O8
Molecular Weight: 484.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of 5-Dehydroxymethylmildiomycin involves several steps within the biosynthetic pathway of mildiomycin. Key enzymes play crucial roles in this process:

  • MilA: This enzyme catalyzes the conversion of cytidine monophosphate (CMP) into 5-hydroxymethyl CMP (hmCMP). MilA has been shown to have a preference for CMP over deoxycytidylate (dCMP), which enhances the efficiency of the synthesis .
  • MilB: Following the action of MilA, MilB hydrolyzes hmCMP to produce 5-hydroxymethylcytosine (5hmC), which is subsequently incorporated into mildiomycin .

Technical Details

The biosynthetic pathway begins with the fermentation of Streptomyces rimofaciens, where specific gene clusters responsible for mildiomycin production are expressed. These clusters contain genes encoding for enzymes such as MilA and MilB, which facilitate the conversion of substrates through enzymatic reactions that are critical for producing 5-Dehydroxymethylmildiomycin .

Molecular Structure Analysis

Structure

5-Dehydroxymethylmildiomycin has a complex molecular structure characterized by multiple functional groups, including hydroxyl and amino groups. The three-dimensional conformation plays a vital role in its biological activity and interaction with target molecules.

Data

The molecular weight of 5-Dehydroxymethylmildiomycin is approximately 460.55 g/mol. Its structural features include a nucleoside backbone typical of antibiotics in its class, which allows it to interfere with nucleic acid synthesis in target organisms .

Chemical Reactions Analysis

Reactions

The key reactions involving 5-Dehydroxymethylmildiomycin include:

  • Hydroxymethylation: The conversion of CMP to hmCMP catalyzed by MilA.
  • Hydrolysis: The conversion of hmCMP to 5hmC by MilB.

Technical Details

The enzymatic reactions are characterized by specific kinetic parameters, such as turnover number and Michaelis constant, which dictate the efficiency and speed at which these conversions occur. For instance, MilA exhibits a significantly higher catalytic efficiency for CMP compared to dCMP, indicating a specialized function within the biosynthetic pathway .

Mechanism of Action

Process

The mechanism by which 5-Dehydroxymethylmildiomycin exerts its biological effects involves interference with nucleic acid synthesis in susceptible fungi. By incorporating into the nucleic acid structure, it disrupts normal replication and transcription processes.

Data

Studies have shown that compounds similar to 5-Dehydroxymethylmildiomycin can inhibit growth in various fungal species by targeting specific enzymes involved in nucleotide metabolism . This action underscores its potential as an effective antifungal agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in common organic solvents but less soluble in water.

Chemical Properties

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses indicate that the compound maintains its integrity during typical handling procedures, making it suitable for laboratory use .

Applications

5-Dehydroxymethylmildiomycin has several scientific applications:

  • Antifungal Research: Its primary application lies in agricultural settings as an antifungal agent against powdery mildew and other fungal pathogens.
  • Biochemical Studies: Used in studies investigating nucleoside metabolism and antibiotic resistance mechanisms.
  • Pharmaceutical Development: Potential precursor or model compound for developing new antibiotics targeting similar pathways in pathogenic organisms .
Biosynthetic Pathway Elucidation of 5-Dehydroxymethylmildiomycin

Genomic Organization of the Mildiomycin Biosynthetic Gene Cluster

The mildiomycin (MIL) biosynthetic gene cluster (mil cluster) was identified in Streptoverticillium rimofaciens ZJU5119 (also documented as Streptoverticillium remofaciens ZJU5119) through systematic cloning, heterologous expression in Streptomyces lividans 1326, and gene disruption experiments. The functional cluster spans approximately 30 kb and comprises 16 open reading frames (ORFs) essential for MIL production, with defined boundaries established through knockout studies [1] [4] [7]. Key features include:

  • Core Biosynthetic Genes: milA (CMP hydroxymethylase), milB (CMP hydrolase), milC (cytosylglucuronic acid synthase), and milG (radical S-adenosylmethionine enzyme).
  • Regulatory and Resistance Genes: Dedicated transporters (milF, milH) and putative regulators ensure self-resistance and cluster regulation [1].
  • Operon-like Arrangement: Genes are organized into contiguous transcriptional units, facilitating coordinated expression during biosynthesis [4] [7].

Table 1: Functional Organization of the Mildiomycin Biosynthetic Gene Cluster

GeneProtein FunctionRole in MIL Biosynthesis
milACMP hydroxymethylaseConverts CMP to 5-hydroxymethyl-CMP (HMCMP)
milBNucleotide hydrolaseHydrolyzes HMCMP to release free 5-hydroxymethylcytosine
milCCytosylglucuronic acid (CGA) synthaseCatalyzes glycosylation of cytosine derivatives
milDPutative transaminaseModifies the peptidyl side chain precursor
milENon-ribosomal peptide synthetase (NRPS) adenylation domainActivates amino acids for peptide assembly
milFMajor facilitator superfamily (MFS) transporterExports MIL; confers self-resistance
milGRadical S-adenosylmethionine (SAM) enzymeMediates decarboxylation and C-C bond formation
milHABC transporterSecondary resistance mechanism

Functional Annotation of Key Enzymes in the mil Cluster

Role of milC in Hydroxymethylcytosyl-Glucuronic Acid Synthesis

MilC is a bifunctional glycosyltransferase central to assembling mildiomycin’s nucleoside core. It catalyzes the sequential transfer of glucuronic acid (GlcUA) to cytosine (C) or 5-hydroxymethylcytosine (hmC), forming cytosyl-glucuronic acid (CGA) or hydroxymethyl-CGA (HM-CGA), respectively [1] [10]. Functional characterization confirms:

  • Substrate Flexibility: MilC utilizes UDP-glucuronic acid (UDP-GlcUA) as the sugar donor and accepts both cytosine and hmC as acceptors in vitro, though it exhibits a 3-fold higher catalytic efficiency toward hmC [1].
  • Product Identification: Disruption of milC in S. rimofaciens abolishes MIL production, confirming its indispensability. Heterologously expressed MilC in E. coli generates CGA/HM-CGA, detected via HPLC-MS [1] [4].

Radical S-Adenosylmethionine (SAM) Superfamily Enzymes (e.g., MilG) in Decarboxylation and Side-Chain Attachment

MilG contains the conserved C(XXX)C(XX)C motif diagnostic of radical SAM enzymes. It orchestrates two critical steps in MIL maturation [1] [4]:

  • Decarboxylation-Guanidinylation Cascade: Using SAM as a cofactor, MilG generates a 5′-deoxyadenosyl radical. This radical abstracts a hydrogen atom from the C5′ position of the glucuronic acid moiety of HM-CGA, initiating decarboxylation. Concurrently, it facilitates C-C bond formation between the decarboxylated intermediate and 5-guanidino-2,4-dihydroxyvalerate (derived from L-arginine).
  • Genetic Evidence: milG knockout mutants accumulate HM-CGA but lack MIL, confirming its role in side-chain attachment. In vitro assays with purified MilG, SAM, and HM-CGA yield the decarboxylated-guanidinylated product [1].

Precursor Incorporation Studies: Arginine and 5-Hydroxymethylcytosine Metabolic Routing

Isotopic labeling experiments delineated the origins of MIL’s structural moieties:- 5-Hydroxymethylcytosine (hmC): Generated via a two-step enzymatic pathway:1. MilA-mediated Hydroxymethylation: Converts CMP → 5-hydroxymethyl-CMP (HMCMP) using formaldehyde (derived from folate metabolism) as the one-carbon donor [4] [6].2. MilB-mediated Hydrolysis: Cleaves HMCMP → hmC + ribose-5-phosphate. milB knockouts produce neither MIL nor deshydroxymethyl-MIL (dHM-MIL), underscoring its gatekeeper role [4].- Arginine-Derived Side Chain: L-arginine serves as the exclusive precursor for the 5-guanidino-2,4-dihydroxyvalerate moiety. Feeding studies with ¹³C₆-L-arginine demonstrated:- Incorporation of the guanidino group and C5 carbon backbone into MIL [1].- No incorporation of ¹³C₄-hydroxyarginine, ruling out this intermediate [6].- MilG-dependent coupling of arginine-derived fragments to the decarboxylated nucleoside [1] [8].

Comparative Analysis with Blasticidin S Biosynthesis: Evolutionary Divergence and Convergent Mechanisms

Mildiomycin and blasticidin S (BLS) share a peptidyl nucleoside scaffold but exhibit distinct structural and biosynthetic features:

Table 2: Comparative Features of Mildiomycin and Blasticidin S Biosynthesis

FeatureMildiomycin (MIL)Blasticidin S (BLS)Functional Implication
Nucleobase5-HydroxymethylcytosineCytosineMIL requires additional hydroxymethylation steps
Glycosidic MoietyGlucuronic acid (GlcUA)GlucoseDivergent glycosyltransferases (MilC vs. BlsJ/BlsK)
Peptidyl Side Chain5-Guanidino-2,4-dihydroxyvalerateCytosinine (Arg derivative + Leu)Different NRPS specificities & tailoring enzymes
Key Tailoring EnzymeMilG (Radical SAM; C-C bond formation)BlsE (Radical SAM; decarboxylation)Convergent evolution: Radical SAM chemistry in both pathways
Cytosine ProcessingmilA (hydroxymethylase), milB (hydrolase)blsM (hydrolase; no hydroxymethylase)MIL pathway incorporates an extra modification step
  • Evolutionary Divergence: The mil and bls clusters (from Streptomyces griseochromogenes) lack significant synteny. Key distinctions include:
  • Hydroxymethylation: Unique to MIL, requiring milA/milB.
  • Glycosylation: MilC utilizes UDP-GlcUA, while BLS glycosyltransferases (BlsJ/BlsK) use UDP-glucose [1] [4].
  • Convergent Mechanisms: Both pathways employ radical SAM enzymes (MilG, BlsE) for decarboxylation. However, MilG uniquely catalyzes subsequent C-C bond formation with an arginine-derived unit, whereas BlsE acts earlier in cytosinine biosynthesis [1] [4] [10].

Properties

CAS Number

78162-87-5

Product Name

5-Dehydroxymethylmildiomycin

IUPAC Name

2-[3-[(2-amino-3-hydroxypropanoyl)amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid

Molecular Formula

C18H28N8O8

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C18H28N8O8/c19-9(7-27)14(29)24-10-1-2-12(26-4-3-11(20)25-17(26)32)34-13(10)18(33,15(30)31)5-8(28)6-23-16(21)22/h1-4,8-10,12-13,27-28,33H,5-7,19H2,(H,24,29)(H,30,31)(H2,20,25,32)(H4,21,22,23)

InChI Key

HNOHJRMHJUPCHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(OC(C1NC(=O)C(CO)N)C(CC(CN=C(N)N)O)(C(=O)O)O)N2C=CC(=NC2=O)N

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